An In-Depth Technical Guide to Cyclopropane-(S,R,S)-AHPC: A Key Ligand for Targeted Protein Degradation
An In-Depth Technical Guide to Cyclopropane-(S,R,S)-AHPC: A Key Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropane-(S,R,S)-AHPC is a specialized chemical entity that serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. As a derivative of the well-established VHL ligand (S,R,S)-AHPC (also known as VH032-NH2), this cyclopropane-modified compound is a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit an E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The introduction of a cyclopropane (B1198618) moiety is a strategic modification aimed at enhancing the physicochemical and pharmacokinetic properties of the parent ligand, such as metabolic stability and cell permeability. This guide provides a comprehensive overview of the discovery, synthesis, and biological significance of Cyclopropane-(S,R,S)-AHPC in the context of targeted protein degradation.
Discovery and Rationale for Cyclopropane Modification
The development of small molecule ligands for E3 ligases has been a pivotal advancement in the field of targeted protein degradation. The VHL E3 ligase is one of the most successfully utilized ligases in PROTAC design due to its well-characterized binding pocket and the availability of potent ligands. The parent molecule, (S,R,S)-AHPC, is a synthetic ligand that mimics the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL.
The discovery of Cyclopropane-(S,R,S)-AHPC is rooted in the ongoing efforts to optimize the properties of VHL ligands for improved PROTAC efficacy. The incorporation of a cyclopropane ring is a common strategy in medicinal chemistry to:
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Enhance Metabolic Stability: The rigid cyclopropane structure can block sites of metabolism, increasing the half-life of the molecule.
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Improve Cell Permeability: The introduction of the small, lipophilic cyclopropane group can favorably alter the overall physicochemical properties of the ligand, potentially leading to better cell membrane penetration.
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Fine-tune Binding Affinity and Selectivity: The constrained conformation of the cyclopropane ring can influence the binding orientation of the ligand within the VHL pocket, potentially leading to improved affinity and selectivity.
A recent patent review of VHL-recruiting chemical matter highlights the exploration of various modifications to the core VHL ligand structure to enhance the properties of PROTACs.[1][2][3][4] While the specific discovery of Cyclopropane-(S,R,S)-AHPC is not detailed in publicly available literature, its existence as a catalog compound with CAS number 2502205-74-3 points to its utility in the synthesis of PROTACs.[5][6]
Synthesis of Cyclopropane-(S,R,S)-AHPC
A plausible, though not explicitly documented, synthetic workflow is presented below. This should be considered a general guide, and specific reaction conditions would require optimization.
Figure 1. A generalized synthetic workflow for the preparation of Cyclopropane-(S,R,S)-AHPC.
Detailed Methodologies (Hypothetical)
Based on general procedures for VHL ligand synthesis, the key steps would involve:
Step 1: Synthesis of the Core Amine
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Amide Coupling: (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid would be coupled with 4-(4-methylthiazol-5-yl)benzylamine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (Dimethylformamide).
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Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group would be removed using a strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or a solution of HCl in an alcohol or dioxane.
Step 2: Synthesis of the Cyclopropane-Containing Amino Acid
The synthesis of the specific cyclopropane-containing amino acid is a critical and likely proprietary step. General methods for synthesizing cyclopropyl (B3062369) amino acids could be employed.
Step 3: Final Coupling and Deprotection
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Amide Coupling: The synthesized core amine would be coupled with the protected cyclopropane-containing amino acid using similar conditions as in Step 1.
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Final Deprotection: Any remaining protecting groups on the cyclopropane amino acid would be removed under appropriate conditions to yield the final product, Cyclopropane-(S,R,S)-AHPC.
Purification at each step would typically be achieved by column chromatography on silica (B1680970) gel. The structure and purity of the final compound would be confirmed by analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and LC-MS (Liquid Chromatography-Mass Spectrometry).
Biological Activity and Application in PROTACs
Cyclopropane-(S,R,S)-AHPC functions as the VHL-binding moiety in a PROTAC. The PROTAC itself is a heterobifunctional molecule, with one end binding to the target protein and the other (the Cyclopropane-(S,R,S)-AHPC part) binding to VHL. This ternary complex formation (Target Protein - PROTAC - VHL) facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Figure 2. Mechanism of action of a PROTAC utilizing a VHL ligand like Cyclopropane-(S,R,S)-AHPC.
Quantitative Data
While specific binding affinity data (e.g., IC₅₀ or Kᵢ values) for Cyclopropane-(S,R,S)-AHPC are not publicly available, the parent compound, (S,R,S)-AHPC, is known to be a potent VHL ligand. For instance, PROTACs incorporating (S,R,S)-AHPC have been shown to induce degradation of target proteins at nanomolar concentrations. For example, GMB-475, a PROTAC containing (S,R,S)-AHPC, induces the degradation of BCR-ABL1 with an IC₅₀ of 1.11 μM in Ba/F3 cells.[5] Another example is ARV-771, which uses a derivative of (S,R,S)-AHPC and potently degrades BET proteins with a DC₅₀ of less than 1 nM.[7] It is anticipated that Cyclopropane-(S,R,S)-AHPC would exhibit comparable or potentially improved binding affinity and cellular activity.
Table 1: Physicochemical Properties of Cyclopropane-(S,R,S)-AHPC
| Property | Value | Source |
| CAS Number | 2502205-74-3 | Commercial Suppliers |
| Molecular Formula | Not explicitly stated in searches | Inferred from structure |
| Molecular Weight | Not explicitly stated in searches | Inferred from structure |
| Appearance | Typically exists as a solid | Commercial Suppliers |
Table 2: Biological Activity of Related VHL Ligands in PROTACs
| PROTAC Name | VHL Ligand Component | Target Protein | Cell Line | Activity Metric | Value | Reference |
| GMB-475 | (S,R,S)-AHPC | BCR-ABL1 | Ba/F3 | IC₅₀ | 1.11 µM | [5] |
| ARV-771 | (S,R,S)-AHPC-Me | BET proteins | CRPC cells | DC₅₀ | < 1 nM | [7] |
Signaling Pathways
The primary signaling pathway associated with Cyclopropane-(S,R,S)-AHPC is the ubiquitin-proteasome system (UPS). By recruiting the VHL E3 ligase, PROTACs containing this ligand effectively hijack the cell's natural protein disposal machinery to eliminate a target protein. The VHL E3 ligase complex, in its native function, is a key regulator of the hypoxia response pathway by targeting HIF-1α for degradation in the presence of oxygen.
Figure 3. The ubiquitin-proteasome pathway hijacked by a PROTAC containing Cyclopropane-(S,R,S)-AHPC.
Conclusion
Cyclopropane-(S,R,S)-AHPC represents a valuable tool in the development of PROTACs for targeted protein degradation. The strategic incorporation of a cyclopropane moiety into the well-established (S,R,S)-AHPC scaffold is intended to confer advantageous properties that can lead to more effective and drug-like PROTAC molecules. While detailed public data on its synthesis and specific binding characteristics are limited, its commercial availability underscores its importance to researchers in the field. Further studies and publications detailing the performance of PROTACs utilizing Cyclopropane-(S,R,S)-AHPC are anticipated and will provide a clearer understanding of the benefits of this modification. This guide serves as a foundational resource for professionals engaged in the design and development of next-generation therapeutics based on targeted protein degradation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
